1-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(3-fluorobenzenesulfonyl)piperazine
Description
Properties
IUPAC Name |
3-(4-ethoxyphenyl)-7-[4-(3-fluorophenyl)sulfonylpiperazin-1-yl]triazolo[4,5-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN7O3S/c1-2-33-18-8-6-17(7-9-18)30-22-20(26-27-30)21(24-15-25-22)28-10-12-29(13-11-28)34(31,32)19-5-3-4-16(23)14-19/h3-9,14-15H,2,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAGGPYKUUPEIIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)S(=O)(=O)C5=CC=CC(=C5)F)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN7O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(3-fluorobenzenesulfonyl)piperazine is a novel synthetic derivative with potential therapeutic applications. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C23H29N9O
- Molecular Weight : 447.54 g/mol
- CAS Number : 1448694-02-7
The structure consists of a triazolo[4,5-d]pyrimidine core linked to a piperazine moiety and an ethoxyphenyl group, which are crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the compound's significant anticancer potential. It has been evaluated against various cancer cell lines, demonstrating notable cytotoxic effects.
These values indicate that the compound exhibits superior potency compared to standard chemotherapeutics like doxorubicin (IC50 = 40 µM) in certain contexts.
The mechanism underlying the anticancer activity involves the inhibition of key signaling pathways associated with tumor growth and survival. Specifically, the compound targets:
- EGFR (Epidermal Growth Factor Receptor) : Inhibition of this receptor is crucial in many cancers, particularly breast and colorectal cancers.
- PI3K (Phosphoinositide 3-Kinase) : Another significant pathway involved in cell proliferation and survival.
In silico studies have suggested that the compound interacts effectively with these targets, providing a rationale for its observed biological activities .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the triazolo[4,5-d]pyrimidine structure can significantly affect biological activity. For instance:
- The presence of electron-donating groups enhances activity against specific cancer cell lines.
- Variations in substituents on the piperazine ring can alter pharmacokinetic properties and bioavailability.
Case Studies
Several case studies have explored the efficacy of this compound in vivo:
- Study on Mice Models : In a recent study, mice bearing MCF-7 tumors were treated with the compound. Results showed a significant reduction in tumor size compared to control groups .
- Combination Therapy : The compound was tested in combination with other chemotherapeutics, revealing synergistic effects that enhance overall efficacy while reducing side effects associated with higher doses of standard treatments .
Comparison with Similar Compounds
Key Structural Variations
The triazolopyrimidine scaffold is versatile, with modifications at positions 3, 5, and 7 dictating biological activity. Below is a comparative analysis of structurally related compounds:
Pharmacological and Functional Insights
- Target Compound vs. RG7774: While both target adenosine receptors, RG7774’s pyrrolidin-3-ol and tetrazole groups suggest distinct binding modes compared to the sulfonyl-piperazine in the target compound. The latter’s fluorophenyl group may enhance selectivity for A2A receptors .
- Target Compound vs. VAS2870 : VAS2870’s benzoxazole and sulfide groups confer ROS inhibitory activity, whereas the target’s sulfonyl group could stabilize interactions with charged residues in kinase active sites .
- Target Compound vs. Compound 18 : The bromophenyl and thioether in Compound 18 improve membrane permeability, but the target’s sulfonyl group may reduce off-target toxicity by increasing solubility .
Anticancer Activity
Triazolopyrimidines with thioether or glycoside substituents (e.g., ) exhibit IC50 values <10 μM against MCF-7 cells. The target compound’s sulfonyl group may reduce metabolic degradation, extending half-life in vivo .
Receptor Modulation
- Adenosine A2A Receptors: Analogues like RG7774 and the urea derivative in act as allosteric modulators. The target compound’s fluorobenzenesulfonyl group could enhance binding to extracellular loops, altering antagonist efficacy .
- Kinase Inhibition : Sulfonyl groups in triazolopyrimidines (e.g., ) often interact with ATP-binding pockets. Molecular docking studies suggest the target compound may inhibit kinases like BRAF or EGFR .
Q & A
Q. What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized?
Synthesis involves multi-step pathways with strict control over temperature (195–230°C), solvent selection (e.g., DMF or dichloromethane), and catalysts (e.g., Pd/C or CuI) to minimize side products . Methodological recommendations:
- Use Design of Experiments (DOE) to optimize reagent stoichiometry and reaction time.
- Employ HPLC-MS to monitor intermediate purity and confirm stepwise yields .
- Stabilize reactive intermediates via inert atmospheres (N₂/Ar) to prevent oxidation .
Q. How can structural characterization be systematically validated?
- X-ray crystallography or NMR (¹H/¹³C, 2D-COSY) to resolve the triazolopyrimidine core and substituent orientations .
- High-resolution mass spectrometry (HRMS) for exact mass confirmation, critical for distinguishing regioisomers .
- FT-IR spectroscopy to verify functional groups (e.g., sulfonyl, ethoxyphenyl) .
Q. What preliminary assays are recommended for initial biological activity screening?
- Kinase inhibition assays : Prioritize kinases linked to cancer (e.g., PI3K/AKT) due to structural similarity to triazolopyrimidines with antitumor activity .
- Microbial growth inhibition : Test against Gram-positive/negative strains using MIC assays, given the sulfonyl group’s antimicrobial potential .
- Cytotoxicity profiling (MTT/XTT) on normal cell lines (e.g., HEK293) to assess selectivity .
Advanced Research Challenges
Q. How can structure-activity relationships (SAR) be explored to enhance target specificity?
- Modular substitution : Replace the 3-fluorobenzenesulfonyl group with bioisosteres (e.g., methylsulfonyl) to evaluate binding affinity shifts .
- Computational docking (AutoDock, Schrödinger) to map interactions with ATP-binding pockets or GPCRs .
- Proteomics : Use SILAC or TMT labeling to identify off-target effects in cellular models .
Q. How should contradictory data on biological efficacy be resolved?
- Dose-response validation : Replicate assays across independent labs to rule out batch variability .
- Mechanistic studies : Combine RNA-seq and phosphoproteomics to confirm pathway engagement (e.g., apoptosis vs. metabolic disruption) .
- Solubility correction : Use co-solvents (e.g., DMSO/PEG) to ensure consistent bioavailability in vitro .
Q. What strategies improve metabolic stability and pharmacokinetics (PK)?
- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) on the piperazine moiety to enhance oral absorption .
- CYP450 inhibition assays : Identify metabolic hotspots (e.g., ethoxyphenyl demethylation) using liver microsomes .
- Plasma protein binding (PPB) assays : Use ultrafiltration to quantify free fraction and adjust dosing regimens .
Q. How can in vivo efficacy be reliably assessed in disease models?
- Xenograft models : Prioritize cancers with overexpression of triazolopyrimidine targets (e.g., colorectal HCT116) .
- Pharmacodynamic markers : Measure tumor biomarkers (e.g., Ki-67, caspase-3) via immunohistochemistry .
- Toxicokinetics : Monitor liver/kidney function in rodents to identify off-target toxicity .
Data Contradiction Analysis
Q. Discrepancies in reported anticancer activity: How to identify root causes?
- Batch impurity analysis : Use LC-MS to detect trace byproducts (e.g., de-fluorinated analogs) that may skew results .
- Cell line authentication : STR profiling to confirm model relevance (e.g., avoid cross-contaminated lines) .
- Hypoxia effects : Re-test under controlled O₂ levels, as triazolopyrimidines may show context-dependent efficacy .
Q. Conflicting solubility data across studies: Methodological adjustments?
- Standardize solvents : Use USP buffers (pH 1.2–7.4) for consistency .
- Dynamic light scattering (DLS) : Quantify aggregation tendencies that reduce apparent solubility .
Methodological Tools & Resources
Recommended databases for benchmarking against analogs:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
